N-(4-氟苯基)-1-苯甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

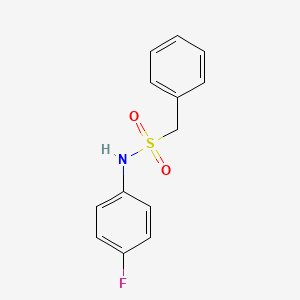

- N-(4-fluorophenyl)-1-phenylmethanesulfonamide , a sulfonamide compound, is of interest due to its structural characteristics and potential biological applications.

Synthesis Analysis

- The synthesis of similar sulfonamide compounds often involves reactions with various reagents and conditions. For instance, the reaction of CFCl3 with thiophenoxide can yield thioethers, which are precursors to sulfonamides under specific conditions (Saikia & Tsuboi, 2001).

Molecular Structure Analysis

- The molecular structure of N-(4-fluorophenyl)-1-phenylmethanesulfonamide closely resembles those of N-phenylmethanesulfonamide and other alkyl sulfonanilides. Key geometric parameters and hydrogen bonding patterns contribute to its potential biological activity (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

- The compound may participate in various chemical reactions due to its functional groups. For example, sulfonamides can undergo reactions like Darzens reaction, as observed in the synthesis of cyclopropanes (Davies et al., 1996).

Physical Properties Analysis

- The specific physical properties of N-(4-fluorophenyl)-1-phenylmethanesulfonamide are not detailed in the available literature. However, similar compounds typically possess distinct melting points, solubilities, and crystal structures, which are crucial for their applications in various fields.

Chemical Properties Analysis

- The chemical properties of sulfonamides, like N-(4-fluorophenyl)-1-phenylmethanesulfonamide , include their reactivity with various nucleophiles and electrophiles, influenced by the presence of the sulfonamide group and its substituents (Wong et al., 2010).

科学研究应用

水性环境中的光物理性质

Henary 等人 (2007) 的一项研究合成了 2-(2'-芳基磺酰胺苯基)苯并咪唑衍生物,并在水溶液中对其进行了表征。这项研究表明,这些化合物会经历有效的激发态分子内质子转移,从而产生强斯托克斯位移的荧光发射,这在设计用于生物应用的发射比率 pH 或金属阳离子传感器时很有用 (Henary 等人,2007)。

结构分析和生物活性

Gowda 等人 (2007) 分析了 N-(4-氟苯基)甲磺酰胺的结构,强调了由于其独特的分子堆积和氢键模式,它在生物活性期间对受体分子的潜在可用性 (Gowda 等人,2007)。

放射性氟化和 PET 示踪

在正电子发射断层扫描 (PET) 领域,Buckingham 等人 (2015) 证明了氧化亲核氟化 N-芳基磺酰胺用于制备 4-氟苯基磺酰胺。这种方法适用于放射性氟化,在 PET 成像中具有潜在的应用 (Buckingham 等人,2015)。

对映选择性合成和环丙烷化

Davies 等人 (1996) 描述了一种使用铑 N-(芳基磺酰基)脯氨酸催化的对映选择性合成方法,这可能与涉及 N-(4-氟苯基)-1-苯甲磺酰胺的化合物的合成有关 (Davies 等人,1996)。

氟化化学和材料合成

Prakash 和 Hu (2007) 证明了氟化砜、亚砜和硫化物在氟烷基化中的用途,这可能与操纵 N-(4-氟苯基)-1-苯甲磺酰胺以合成生物活性含氟化合物有关 (Prakash 和 Hu,2007)。

燃料电池应用

Kim、Robertson 和 Guiver (2008) 研究了磺化聚(亚苯基醚砜)在燃料电池应用中质子交换膜中的用途,其中包括 4-氟苯甲酮。他们的研究结果表明,这些材料具有高质子传导率和稳定性的潜力 (Kim 等人,2008)。

属性

IUPAC Name |

N-(4-fluorophenyl)-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2S/c14-12-6-8-13(9-7-12)15-18(16,17)10-11-4-2-1-3-5-11/h1-9,15H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNVYLKEBCSIFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665309 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-fluorophenyl)-1-phenylmethanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5549921.png)

![[(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5549929.png)

![8-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549935.png)

![N-cyclopentyl-3-({[1-(6-methylpyridin-3-yl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5549943.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549945.png)

![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)propanoic acid](/img/structure/B5549971.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5549992.png)

![N,N-dimethyl-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B5549996.png)

![(4aS*,8aR*)-1-[2-(methylamino)ethyl]-6-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5550004.png)